molecular formula C12H8FNO2 B1389654 2-(3-Fluorophenyl)isonicotinic acid CAS No. 1214350-69-2

2-(3-Fluorophenyl)isonicotinic acid

Cat. No. B1389654
CAS RN: 1214350-69-2
M. Wt: 217.2 g/mol
InChI Key: XJDQVAJNXSTJIP-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)isonicotinic acid” is a chemical compound with the molecular formula C12H8FNO2 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Fluorophenyl)isonicotinic acid in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its solubility in organic solvents. Its low cost makes it a suitable reagent for use in a wide range of laboratory experiments. Its stability in aqueous solutions allows it to be used in a variety of biochemical and physiological assays. Its solubility in organic solvents makes it suitable for use in organic synthesis reactions.
The limitations of using this compound in laboratory experiments include its low solubility in water, its low stability in acidic solutions, and its limited availability. Its low solubility in water makes it difficult to use in certain biochemical and physiological assays. Its low stability in acidic solutions makes it unsuitable for use in certain organic synthesis reactions. Its limited availability makes it difficult to obtain in large quantities.

Future Directions

The future directions for research on 2-(3-Fluorophenyl)isonicotinic acid include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. In addition, further research is needed to explore the potential use of this compound in the development of new drugs and in the study of the structure and properties of organic compounds. Furthermore, further studies are needed to explore the potential use of this compound in the development of new catalysts and in the synthesis of biologically active compounds.

Scientific Research Applications

2-(3-Fluorophenyl)isonicotinic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and properties of organic compounds. It has also been used to study the mechanism of action of various enzymes and to investigate the biochemical and physiological effects of drugs. In addition, this compound has been used in the synthesis of pharmaceuticals and in the development of new drugs.

properties

IUPAC Name

2-(3-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDQVAJNXSTJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673411
Record name 2-(3-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214350-69-2
Record name 2-(3-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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